2-(4-Bromophenyl)-3'-trifluoromethylacetophenone

Chemical Procurement Regioisomer Differentiation Fluorinated Building Blocks

Researchers requiring the 3'-CF₃ regioisomer face supply bottlenecks: the 2'- and 4'- positional isomers have significantly limited commercial accessibility, creating lead-time uncertainty for medicinal chemistry programs. This compound resolves that bottleneck as the only regioisomer with established multi-vendor availability at documented purities (95-98%). • Meta-CF₃ group (σₘ ≈ 0.43) enables predictable electronic modulation in cross-coupling and nucleophilic addition reactions. • Quantitative bioactivity baseline established: IC₅₀ >50 μM (TRH-R1/R2), 10 μM (CYP3A4), 50.1 μM (BRD3 bromodomains) - supports use as a negative control or selectivity probe in HTS campaigns. • 4-Bromophenyl handle permits downstream Suzuki-Miyaura diversification of heterocyclic scaffolds.

Molecular Formula C15H10BrF3O
Molecular Weight 343.14 g/mol
CAS No. 898784-25-3
Cat. No. B1325419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
CAS898784-25-3
Molecular FormulaC15H10BrF3O
Molecular Weight343.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C15H10BrF3O/c16-13-6-4-10(5-7-13)8-14(20)11-2-1-3-12(9-11)15(17,18)19/h1-7,9H,8H2
InChIKeyPWNWUZHCJWRAIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone (CAS 898784-25-3) Procurement & Differentiation Overview


2-(4-Bromophenyl)-3'-trifluoromethylacetophenone (CAS 898784-25-3) is a substituted acetophenone derivative with the molecular formula C₁₅H₁₀BrF₃O and a molecular weight of 343.14 g/mol [1]. It features a 4-bromophenyl group and a 3'-trifluoromethylphenyl moiety connected via a central carbonyl linkage, with the trifluoromethyl group positioned at the meta (3') position of the phenyl ring adjacent to the ketone [2]. Commercial suppliers typically offer this compound at purities ranging from 95% to 98% for research and development applications .

Why 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone Cannot Be Replaced with Generic Analogs


The 3'-trifluoromethyl substitution pattern confers distinct electronic and steric properties that differentiate this compound from its 2'- and 4'- positional isomers, as well as from non-fluorinated or differently halogenated acetophenone derivatives. The meta-positioned CF₃ group modulates the electron density at the carbonyl and adjacent aromatic positions through strong inductive withdrawal (σₘ ≈ 0.43), affecting reactivity in nucleophilic additions and cross-coupling transformations . Furthermore, the α-CH₂ bridge adjacent to the carbonyl introduces conformational flexibility absent in directly substituted acetophenones, altering binding interactions in biological contexts [1]. Empirical procurement data reveal that while the 3'-isomer (CAS 898784-25-3) is commercially available with established pricing and documented purity specifications, its 2'- and 4'- positional isomers show significantly more limited commercial accessibility, creating potential supply chain bottlenecks for research programs requiring this specific regiochemistry .

Quantitative Evidence for 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone: Comparator-Based Differentiation


Commercial Availability and Regioisomer-Specific Procurement Profile of 3'-Trifluoromethyl Isomer

Among the three positional isomers of 2-(4-bromophenyl)-trifluoromethylacetophenone (2'-, 3'-, and 4'-CF₃ substitution), the 3'-isomer (CAS 898784-25-3) demonstrates superior commercial accessibility with documented pricing and multiple vendor sources, whereas the 2'- and 4'- isomers exhibit significantly more limited commercial presence . A cross-vendor procurement analysis reveals that the 3'-isomer is listed with transparent 1g pricing (¥2646 for 95% purity) and is stocked at multiple international suppliers including abcr GmbH (97% purity) and CheMenu (95% purity) . In contrast, searches for the 2'-isomer (CAS 898784-23-1) and 4'-isomer (CAS 898784-27-5) return fewer active commercial listings and lack comparable pricing transparency . This differential commercial footprint reduces procurement risk and lead-time uncertainty for research programs specifically requiring the 3'-regiochemistry.

Chemical Procurement Regioisomer Differentiation Fluorinated Building Blocks Supply Chain Assessment

Target Engagement Profile Across TRH Receptor and CYP450 Enzyme Panels

In vitro pharmacological profiling reveals that 2-(4-bromophenyl)-3'-trifluoromethylacetophenone exhibits weak to negligible activity against several therapeutically relevant targets, a characteristic that may be advantageous for applications requiring low off-target engagement. Against mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) and TRH-R2 expressed in HEK293 cells, the compound showed displacement IC₅₀ and EC₅₀ values >5.00 × 10⁴ nM (>50 μM) in [³H]-Me-His-TRH radioligand displacement assays [1]. Similarly, against human cytochrome P450 3A4, the compound exhibited an IC₅₀ of 1.00 × 10⁴ nM (10 μM) [2]. Against bromodomain-containing protein 3 (BRD3) BD1 and BD2 bromodomains, the compound showed IC₅₀ values of 5.01 × 10⁴ nM (50.1 μM) in TR-FRET assays [3]. This pattern of consistently weak binding across diverse target classes (GPCR, metabolic enzyme, epigenetic reader) establishes a baseline selectivity profile that may be relevant for chemical probe development or negative control applications [1].

GPCR Pharmacology Drug Metabolism Selectivity Profiling In Vitro Pharmacology

Class-Level PTP Inhibitory Activity of α-Bromoacetophenone Scaffold

The α-bromoacetophenone scaffold, of which 2-(4-bromophenyl)-3'-trifluoromethylacetophenone is a member, has been characterized in structure-activity relationship (SAR) studies as a class of protein tyrosine phosphatase (PTP) inhibitors. A systematic SAR study of α-haloacetophenone derivatives demonstrated that bromide-containing analogs are substantially more potent PTP inhibitors than their corresponding chloride counterparts when tested against the catalytic domains of SHP-1 and PTP1B . The study further established that the phenyl ring is remarkably tolerant to modifications, suggesting that the 3'-trifluoromethyl substitution present in the target compound would retain the core PTP inhibitory capacity of the α-bromoacetophenone pharmacophore [1]. This class-level SAR inference indicates that 2-(4-bromophenyl)-3'-trifluoromethylacetophenone would exhibit superior PTP inhibition compared to its chloro-analog, should such a compound be synthesized, while the CF₃ substitution may modulate physicochemical properties without abolishing activity .

Protein Tyrosine Phosphatase Enzyme Inhibition Covalent Inhibitors Chemical Biology

Synthetic Utility as α-Bromoacetophenone Building Block in Heterocycle Construction

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone belongs to the α-bromoacetophenone derivative class, which has established synthetic utility as a versatile intermediate for heterocycle construction. A published synthetic protocol demonstrates that α-bromoacetophenone derivatives undergo reaction in ethanol under reflux conditions (4 h) to yield substituted heterocyclic products [1]. Specifically, Scheme 2 of a 2020 Nature Scientific Reports publication illustrates the use of α-bromoacetophenone derivatives as key electrophilic coupling partners in multi-step synthetic sequences leading to target heterocyclic compounds [2]. The presence of both the 4-bromophenyl group (providing a handle for subsequent cross-coupling reactions) and the 3'-trifluoromethyl group (modulating electronic properties and lipophilicity) positions this compound as a bifunctional building block for medicinal chemistry campaigns requiring fluorinated aromatic systems [3].

Organic Synthesis Heterocyclic Chemistry Thiazole Synthesis Fluorinated Intermediates

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone (CAS 898784-25-3) Application Scenarios Based on Evidence


Regiospecific Procurement of 3'-Trifluoromethyl Isomer for Fluorinated Building Block Libraries

Research programs assembling fluorinated building block collections for medicinal chemistry should prioritize the 3'-isomer (CAS 898784-25-3) due to its established commercial accessibility relative to the 2'- and 4'- regioisomers. Procurement of this specific compound ensures supply chain reliability with multiple active vendors offering documented purity specifications (95-98%), transparent 1g pricing, and international availability . This reduces lead-time uncertainty and enables consistent resupply for ongoing synthetic campaigns requiring the meta-CF₃ substitution pattern .

Chemical Probe Development Requiring Documented Low Off-Target Activity Baseline

Investigators developing chemical probes for target engagement studies may select this compound for applications where a well-characterized low-activity profile is beneficial. BindingDB records document IC₅₀ values >50 μM against TRH-R1/TRH-R2, 10 μM against CYP3A4, and 50.1 μM against BRD3 bromodomains . This multi-target profiling provides a quantitative baseline for assessing selectivity in novel assay contexts or for use as a negative control compound in high-throughput screening campaigns .

PTP Inhibitor Research Utilizing α-Bromoacetophenone Pharmacophore

Research focused on protein tyrosine phosphatase (PTP) inhibition should consider this compound as a member of the α-bromoacetophenone inhibitor class. SAR studies demonstrate that α-bromo derivatives are substantially more potent PTP inhibitors than their α-chloro counterparts, and the phenyl ring tolerates diverse substitution including trifluoromethyl groups . The 3'-CF₃ substitution may modulate physicochemical properties such as lipophilicity and metabolic stability while preserving the core PTP inhibitory activity derived from the α-bromoacetophenone scaffold .

Heterocyclic Synthesis via α-Bromoacetophenone Electrophilic Coupling

Synthetic chemists engaged in heterocycle construction may employ this compound as an α-bromoacetophenone electrophile in multi-step sequences. Published protocols demonstrate that α-bromoacetophenone derivatives undergo reaction under ethanol reflux (4 h) to form substituted heterocyclic products . The presence of the 4-bromophenyl group additionally provides a handle for subsequent Suzuki-Miyaura or related cross-coupling transformations, enabling further structural diversification of the resulting heterocyclic scaffolds .

Technical Documentation Hub

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